molecular formula C23H29NO5 B2437974 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide CAS No. 2034454-80-1

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide

Cat. No.: B2437974
CAS No.: 2034454-80-1
M. Wt: 399.487
InChI Key: PTQIJFSEOAXAKE-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including methoxy, hydroxy, phenyl, and tetrahydropyran moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3,4-dimethoxyphenyl intermediate: This can be achieved through the methylation of a phenol derivative.

    Introduction of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

    Addition of the hydroxy-phenyl-tetrahydropyran moiety: This can be done through a series of reactions involving the formation of a Grignard reagent followed by nucleophilic addition to an appropriate electrophile.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide would depend on its specific biological or chemical target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-phenyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-furan-4-yl)ethyl)acetamide

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the tetrahydropyran ring, in particular, may influence its binding interactions and stability.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-27-20-9-8-17(14-21(20)28-2)15-22(25)24-16-23(26,18-6-4-3-5-7-18)19-10-12-29-13-11-19/h3-9,14,19,26H,10-13,15-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQIJFSEOAXAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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